1-[2-(2-Chlorophenyl)pent-4-enyl]imidazole;nitric acid
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Overview
Description
1-[2-(2-Chlorophenyl)pent-4-enyl]imidazole;nitric acid is a compound that combines an imidazole derivative with nitric acid. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, which are widely used in various fields due to their versatile chemical properties. The addition of nitric acid introduces a strong acidic component, which can significantly influence the compound’s reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Chlorophenyl)pent-4-enyl]imidazole typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The incorporation of nitric acid in the production process requires careful handling due to its corrosive nature and potential hazards.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Chlorophenyl)pent-4-enyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, especially on the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents like nitric acid-sulfuric acid mixtures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
1-[2-(2-Chlorophenyl)pent-4-enyl]imidazole;nitric acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[2-(2-Chlorophenyl)pent-4-enyl]imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The nitric acid component can further modulate the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-2-(prop-2-en-1-yl)pent-4-enenitrile
- 4-Chlorobenzoic acid, pent-2-en-4-ynyl ester
- Propiconazole
Uniqueness
1-[2-(2-Chlorophenyl)pent-4-enyl]imidazole;nitric acid stands out due to its unique combination of an imidazole ring and nitric acid
Properties
CAS No. |
59666-64-7 |
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Molecular Formula |
C14H16ClN3O3 |
Molecular Weight |
309.75 g/mol |
IUPAC Name |
1-[2-(2-chlorophenyl)pent-4-enyl]imidazole;nitric acid |
InChI |
InChI=1S/C14H15ClN2.HNO3/c1-2-5-12(10-17-9-8-16-11-17)13-6-3-4-7-14(13)15;2-1(3)4/h2-4,6-9,11-12H,1,5,10H2;(H,2,3,4) |
InChI Key |
GYPYBEDSRVJUJK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CN1C=CN=C1)C2=CC=CC=C2Cl.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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